

# An In-depth Technical Guide to the Physical and Chemical Properties of Allylcyclohexane

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Allylcyclohexane**

Cat. No.: **B1217954**

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## Introduction

**Allylcyclohexane** (also known as prop-2-enylcyclohexane) is a colorless liquid organic compound classified as a cyclic olefin.<sup>[1]</sup> Its structure, consisting of a cyclohexane ring attached to an allyl group, provides a versatile scaffold for chemical synthesis.<sup>[2]</sup> The presence of the alkene functional group makes it a valuable starting material for a variety of addition and transformation reactions. This guide provides a comprehensive overview of its physical properties, chemical reactivity, spectroscopic signature, and key experimental protocols relevant to its synthesis and modification.

## Molecular Structure and Identifiers

The fundamental structure of **allylcyclohexane** is a six-membered saturated carbon ring bonded to a three-carbon unsaturated chain.

Caption: Molecular structure of **Allylcyclohexane**.

## Chemical Identifiers

For unambiguous identification, **allylcyclohexane** is cataloged under several standard chemical identifiers.

Identifier	Value	Source(s)
CAS Number	2114-42-3	<a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a>
EC Number	218-314-4	<a href="#">[4]</a>
Molecular Formula	C <sub>9</sub> H <sub>16</sub>	<a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a>
IUPAC Name	prop-2-enylcyclohexane	<a href="#">[7]</a> <a href="#">[8]</a>
InChI	1S/C9H16/c1-2-6-9-7-4-3-5-8-9/h2,9H,1,3-8H2	<a href="#">[4]</a> <a href="#">[9]</a>
InChIKey	KVOZXXSUSRZIKD-UHFFFAOYSA-N	<a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[9]</a>
Canonical SMILES	C=CCC1CCCCC1	<a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[9]</a>
Synonyms	(2-propenyl)cyclohexane, 3-Cyclohexyl-1-propene	<a href="#">[2]</a> <a href="#">[6]</a> <a href="#">[10]</a>

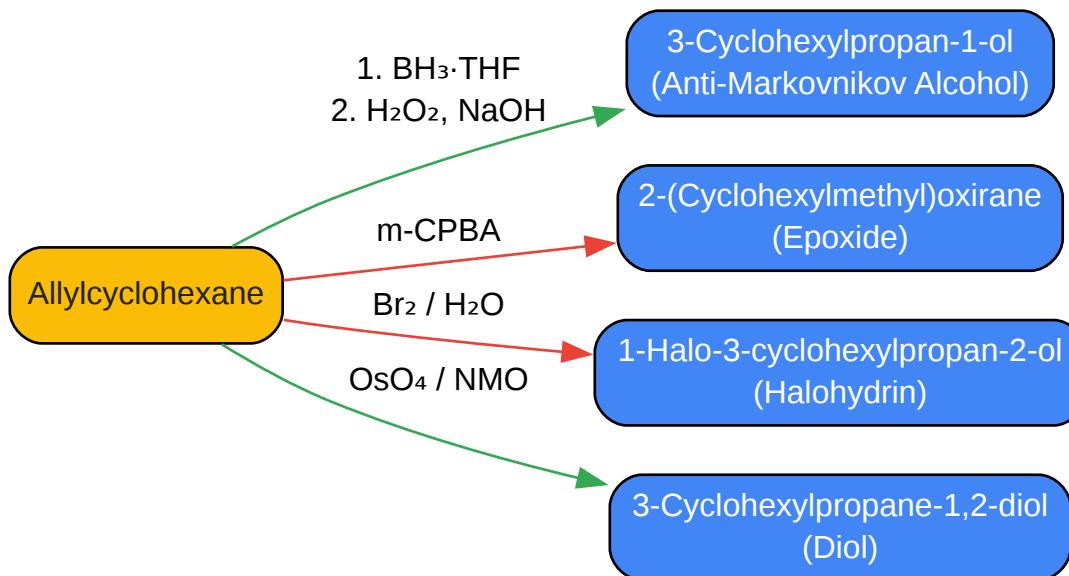
## Physical and Chemical Properties

**Allylcyclohexane** is a flammable, colorless liquid with a characteristic odor. It is sparingly soluble in water.[\[2\]](#) Its key physical and chemical properties are summarized below.

Property	Value	Unit	Source(s)
Molecular Weight	124.22	g/mol	<a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[7]</a>
Density	0.803 - 0.817	g/mL at 20-25°C	<a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[11]</a>
Boiling Point	148 - 157.35	°C at 760 mmHg	<a href="#">[4]</a> <a href="#">[5]</a>
Melting Point	330 (Note: Likely an error, may refer to decomposition)	°C	<a href="#">[6]</a> <a href="#">[12]</a>
Flash Point	29 - 31	°C	<a href="#">[4]</a> <a href="#">[6]</a> <a href="#">[8]</a>
Refractive Index (n <sub>20/D</sub> )	1.450 - 1.453		<a href="#">[3]</a> <a href="#">[4]</a>
Vapor Pressure	4.43	mmHg at 25°C	<a href="#">[6]</a> <a href="#">[12]</a>
LogP (Octanol/Water)	3.14 - 4.1		<a href="#">[6]</a> <a href="#">[8]</a> <a href="#">[12]</a>
Appearance	Colorless to Almost Colorless Clear Liquid		<a href="#">[2]</a> <a href="#">[8]</a>

## Chemical Reactivity and Synthesis

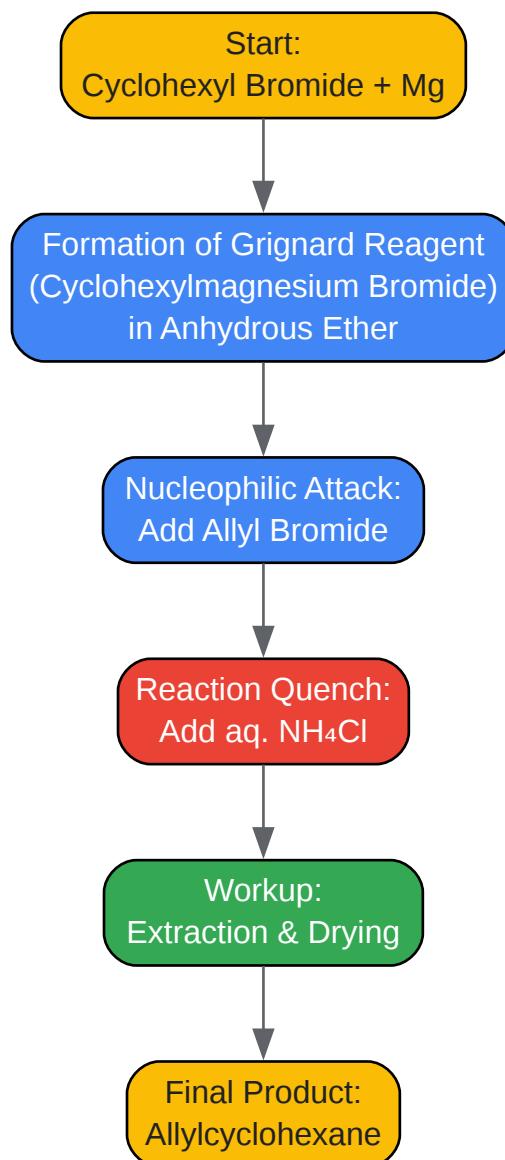
The chemical behavior of **allylcyclohexane** is dominated by the reactivity of its terminal alkene group. This double bond serves as a site for numerous transformations, making it a useful intermediate in organic synthesis.[\[2\]](#)



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Caption: Common reactions of the allyl group in **Allylcyclohexane**.

A common laboratory synthesis for **allylcyclohexane** involves the Grignard reaction, a robust method for C-C bond formation.



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Caption: Workflow for the synthesis of **Allylcyclohexane**.

## Spectroscopic Analysis

Spectroscopic methods are essential for the structural elucidation and purity assessment of **allylcyclohexane**.

Technique	Functional Group / Protons	Expected Chemical Shift / Wavenumber	Notes
IR Spectroscopy	C(sp <sup>2</sup> )-H Stretch (vinyl)	3020 - 3100 cm <sup>-1</sup>	Characteristic of the =C-H bonds.[7]
	C(sp <sup>3</sup> )-H Stretch (alkyl)	2850 - 2960 cm <sup>-1</sup>	Strong absorption from the cyclohexane ring.[7][13]
	C=C Stretch	~1650 cm <sup>-1</sup>	Can be weak.[7]
	=C-H Bend (out-of-plane)	910 and 990 cm <sup>-1</sup>	Strong, characteristic bands for a monosubstituted alkene.[7]
<sup>1</sup> H NMR	=CH <sub>2</sub> (terminal vinyl)	~4.9-5.1 ppm	Two distinct signals, complex splitting.[10]
-CH= (internal vinyl)	~5.7-5.9 ppm	Multiplet, deshielded due to the pi system. [10]	
-CH <sub>2</sub> - (allylic)	~2.0 ppm	Coupled to both vinyl and cyclohexyl protons.	
-CH- & -CH <sub>2</sub> - (cyclohexyl)	~0.8-1.8 ppm	Complex, overlapping signals from the saturated ring.[14]	
<sup>13</sup> C NMR	=CH <sub>2</sub>	~114 ppm	Shielded vinyl carbon. [10]
=CH-	~139 ppm	Deshielded vinyl carbon.[10]	
Cyclohexyl & Allylic Carbons	~26-43 ppm	Signals corresponding to the sp <sup>3</sup> hybridized carbons.	

Mass Spectrometry	Molecular Ion (M <sup>+</sup> )	m/z = 124	The parent peak corresponding to the molecular weight. <a href="#">[15]</a>
Fragmentation	m/z = 83	Loss of the allyl group ( $\bullet\text{C}_3\text{H}_5$ , 41 Da) to give a stable cyclohexyl cation.	
m/z = 69, 55, 41		Characteristic fragmentation pattern of the cyclohexane ring and loss of the side chain. <a href="#">[16]</a> <a href="#">[17]</a>	

## Experimental Protocols

The following sections detail generalized methodologies for the determination of key properties and for representative chemical transformations of **allylcyclohexane**.

### Protocol: Determination of Boiling Point (Micro-reflux Method)

This method is suitable for small sample volumes and provides an accurate boiling point measurement.[\[18\]](#)

- Apparatus: 5-mL conical vial or small test tube, thermometer, heating block or sand bath, stir plate, magnetic spin vane, and a clamp.[\[18\]](#)
- Procedure:
  - Place approximately 0.5-1 mL of **allylcyclohexane** and a magnetic spin vane into the conical vial.
  - Clamp the vial securely within the heating block on the stir plate.
  - Position the thermometer so the bulb is approximately 1 cm above the surface of the liquid.

- Turn on the stirrer to ensure gentle, even heating.
- Heat the sample gently until it begins to boil and a ring of condensing vapor (reflux ring) is observed on the walls of the vial.
- Adjust the heating so the reflux ring is stable at the same level as the thermometer bulb.
- Record the stable temperature as the boiling point.[18]
- Data Analysis: The observed boiling point should be corrected to standard atmospheric pressure (760 mmHg) if the measurement is taken at a different pressure.[18]

## Protocol: Determination of Refractive Index (Abbe Refractometer)

The refractive index is a precise physical constant useful for identifying a pure liquid and assessing its purity.[5][11]

- Apparatus: Abbe refractometer, constant temperature water bath (e.g., at 20.0 °C), disposable pipette, and appropriate cleaning solvents (e.g., acetone, ethanol).[19][20]
- Procedure:
  - Ensure the refractometer prisms are clean and dry. Calibrate the instrument using a standard of known refractive index, such as distilled water ( $n_D = 1.3330$  at 20 °C).[19]
  - Using a clean pipette, apply 2-3 drops of **allylcyclohexane** onto the surface of the measuring prism.
  - Gently close the hinged prism and lock it into place, ensuring the liquid spreads to form a thin, uniform layer.[11]
  - Turn on the light source and look into the eyepiece. Adjust the focus until the crosshairs are sharp.
  - Rotate the coarse adjustment knob until the light/dark boundary (shadowline) appears in the field of view.

- Turn the compensator dial to eliminate any color fringes and sharpen the boundary line.  
[\[20\]](#)
- Use the fine adjustment knob to align the boundary precisely with the center of the crosshairs.
- Read the refractive index value from the instrument's scale.[\[11\]](#)

## Protocol: Epoxidation with meta-Chloroperoxybenzoic Acid (m-CPBA)

This protocol describes the conversion of the alkene in **allylcyclohexane** to an epoxide, a versatile synthetic intermediate.[\[6\]](#)[\[21\]](#)[\[22\]](#)

- Reagents & Equipment: **Allylcyclohexane**, m-CPBA (meta-chloroperoxybenzoic acid), dichloromethane (DCM) as solvent, saturated aqueous sodium bicarbonate solution, saturated aqueous sodium chloride (brine), anhydrous magnesium sulfate, round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator.
- Procedure:
  - Dissolve **allylcyclohexane** (1 equivalent) in DCM in a round-bottom flask equipped with a magnetic stir bar. Cool the solution in an ice bath (0 °C).
  - Add m-CPBA (approx. 1.1 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C. The reaction is often monitored by TLC for the disappearance of the starting alkene.
  - After the reaction is complete (typically 1-3 hours), allow the mixture to warm to room temperature.
  - Quench the reaction by washing the organic mixture with saturated aqueous sodium bicarbonate solution to remove excess peroxyacid and the m-chlorobenzoic acid byproduct. Repeat the wash until CO<sub>2</sub> evolution ceases.
  - Wash the organic layer with brine, then dry it over anhydrous magnesium sulfate.

- Filter the drying agent and remove the solvent (DCM) under reduced pressure using a rotary evaporator to yield the crude epoxide product, which can be further purified by column chromatography or distillation.

## Protocol: Hydroboration-Oxidation

This two-step reaction sequence converts **allylcyclohexane** to the corresponding anti-Markovnikov alcohol, 3-cyclohexylpropan-1-ol.[1][9][12]

- Reagents & Equipment: **Allylcyclohexane**, borane-tetrahydrofuran complex ( $\text{BH}_3\cdot\text{THF}$ , 1M solution), tetrahydrofuran (THF, anhydrous), 3M aqueous sodium hydroxide (NaOH), 30% hydrogen peroxide ( $\text{H}_2\text{O}_2$ ), diethyl ether, anhydrous sodium sulfate, round-bottom flask under an inert atmosphere (e.g., nitrogen), magnetic stirrer, syringes.
- Procedure (Hydroboration):
  - To a dry, nitrogen-flushed round-bottom flask containing a magnetic stir bar, add **allylcyclohexane** (1 equivalent).
  - Add anhydrous THF via syringe. Cool the flask in an ice bath (0 °C).
  - Slowly add  $\text{BH}_3\cdot\text{THF}$  solution (approx. 0.4 equivalents for a 1:3 borane:alkene ratio) dropwise via syringe while stirring. Slower addition improves regioselectivity.[9]
  - After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours to ensure the formation of the trialkylborane intermediate.
- Procedure (Oxidation):
  - Cool the flask containing the trialkylborane back to 0 °C in an ice bath.
  - Slowly and carefully add 3M aqueous NaOH, followed by the very slow, dropwise addition of 30%  $\text{H}_2\text{O}_2$ . This step is exothermic and generates gas; careful addition is critical.[9][23]
  - After the addition is complete, allow the mixture to warm to room temperature and stir for at least 1 hour.

- Extract the aqueous mixture with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Filter the drying agent and remove the solvent under reduced pressure to yield the crude alcohol, which can be purified by distillation or column chromatography.

## Safety Information

**Allylcyclohexane** is a flammable liquid and vapor (GHS Hazard H226).[\[2\]](#) It is classified as toxic if swallowed (Acute Tox. 3 Oral) and may be fatal if swallowed and enters airways.[\[2\]](#)[\[4\]](#) It can cause serious eye damage and may cause long-lasting harmful effects to aquatic life.[\[2\]](#) Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated chemical fume hood, away from ignition sources.[\[2\]](#)

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- To cite this document: BenchChem. [An In-depth Technical Guide to the Physical and Chemical Properties of Allylcyclohexane]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1217954#physical-and-chemical-properties-of-allylcyclohexane>]

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